molecular formula NH4C6H2N3O7<br>C6H6N4O7 B094429 Ammonium picrate CAS No. 131-74-8

Ammonium picrate

Cat. No. B094429
CAS RN: 131-74-8
M. Wt: 246.13 g/mol
InChI Key: PADMMUFPGNGRGI-UHFFFAOYSA-N
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Patent
US07057072B2

Procedure details

A slurry of picric acid (2.29 g, 0.01 mol ) and urea (1.80 g, 0.03 mol) in sulfolane (2 mL) is heated (167° C.) in a closed pressure vessel for 23 h. 13C-NMR analysis indicates quantitative conversion to picramide and cyanuric acid. Under the same conditions, ammonium picrate (2.46 g, 0.01 mol) and urea (1.80 g, 0.03 mol) in sulfolane (2 mL) gave a complete conversion to picramide and cyanuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]([OH:16])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=[C:6]([N+:7]([O-:9])=[O:8])[CH:5]=1)[N+:2]([O-:4])=[O:3].[NH2:17]C(N)=O.C1C([N+]([O-])=O)=C(N)C([N+]([O-])=O)=CC=1[N+]([O-])=O.[NH:37]1C(=O)NC(=O)[NH:40][C:38]1=[O:39]>S1(CCCC1)(=O)=O>[C:11]1([C:15]([O-:16])=[C:1]([N+:2]([O-:4])=[O:3])[CH:5]=[C:6]([N+:7]([O-:9])=[O:8])[CH:10]=1)[N+:12]([O-:14])=[O:13].[NH4+:17].[NH2:37][C:38]([NH2:40])=[O:39] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Name
Quantity
2 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Name
Quantity
1.8 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
2 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 2.46 g
Name
Type
product
Smiles
NC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.03 mol
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.